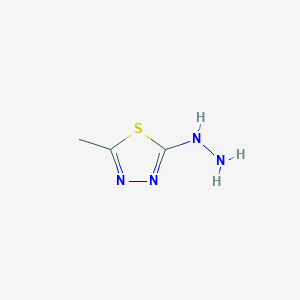

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWYDEPZBJNSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586154 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-62-8 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1,3,4 Thiadiazole Scaffolds in Drug Discovery

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov This scaffold is considered "privileged" in drug design, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net Its unique chemical and biological characteristics make it a versatile foundation for medicinal chemists to develop new therapeutic agents. nih.govingentaconnect.com

The significance of the 1,3,4-thiadiazole core is attributed to several key features:

Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acids. This similarity allows its derivatives to potentially interfere with biological processes like DNA replication. mdpi.com

Physicochemical Properties: The ring's aromaticity contributes to its stability, particularly in acidic environments, and favorable in vivo stability. mdpi.com The mesoionic nature of the ring can enhance a molecule's ability to cross cellular membranes, leading to good oral absorption and bioavailability. mdpi.com

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

Due to these properties, the 1,3,4-thiadiazole scaffold is present in several FDA-approved drugs, including the diuretic and carbonic anhydrase inhibitor Acetazolamide (B1664987), and the antimicrobial agent Sulfamethizole (B1682507). mdpi.com Research has demonstrated that derivatives of 1,3,4-thiadiazole possess a broad spectrum of pharmacological activities. mdpi.com

Below is a table summarizing some of the documented biological activities of various 1,3,4-thiadiazole derivatives.

| Biological Activity | Research Finding | Reference(s) |

| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancer cells. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Antimicrobial | The scaffold is a component of the antibacterial drug sulfamethizole and derivatives show activity against bacteria like S. aureus and E. coli. mdpi.comnih.gov | mdpi.comnih.gov |

| Antifungal | Various synthesized derivatives have been reported to possess antifungal properties. nih.gov | nih.gov |

| Anti-tuberculosis | Certain 2-hydrazinyl-1,3,4-thiadiazole derivatives displayed significant inhibitory activity against MDR-TB and H37Rv strains. mdpi.com | mdpi.com |

| Anti-inflammatory | Compounds incorporating the 1,3,4-thiadiazole ring have demonstrated analgesic and anti-inflammatory effects in research studies. nih.gov | nih.gov |

| Antiviral | The 1,3,4-thiadiazole nucleus has been investigated for its potential antiviral applications. mdpi.com | mdpi.com |

| Anti-platelet | Agents containing a hydrazone group linked to the 1,3,4-thiadiazole scaffold have been identified as potent anti-platelet agents through inhibition of the COX enzyme. mdpi.com | mdpi.com |

| Diuretic | Compounds substituted at the 5th position with a methyl group showed higher diuretic activity compared to those with an amino group. mdpi.com | mdpi.com |

Significance of Hydrazinyl and Methyl Substituents in Modulating Bioactivity

Cyclization Reactions for 1,3,4-Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. The primary strategies involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Synthesis from Thiosemicarbazide (B42300) Derivatives

The cyclization of thiosemicarbazide and its derivatives is a widely utilized and efficient method for constructing the 1,3,4-thiadiazole nucleus. sbq.org.brnih.gov This approach is valued for its versatility and the accessibility of the starting materials.

The general mechanism involves a nucleophilic attack by a nitrogen atom of the thiosemicarbazide on a carbonyl carbon of a carboxylic acid or its derivative, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br A variety of reagents can be used to facilitate this transformation, including carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE), as well as acid chlorides. nih.govencyclopedia.pubjocpr.com For instance, the reaction of thiosemicarbazide with acetyl chloride is a direct route to 2-amino-5-methyl-1,3,4-thiadiazole, a close relative and potential precursor to the target compound. nih.gov

The reaction conditions for these cyclizations can vary, often requiring heating. The use of microwave irradiation has been reported to significantly reduce reaction times for acid-catalyzed cyclizations. bu.edu.eg

Table 1: Examples of Reagents for Cyclization of Thiosemicarbazides

| Starting Material | Cyclizing Agent | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide | Carboxylic Acids / POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

Preparation via Dithiocarbazates and Acylhydrazines

Acylhydrazines (also known as hydrazides) serve as versatile precursors for 1,3,4-thiadiazoles, typically by reacting them with sulfur-containing reagents. sbq.org.br Common sulfur sources include carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. sbq.org.brresearchgate.net These syntheses often proceed in two or more steps, where the initial reaction forms a dithiocarbazide or thiosemicarbazide intermediate, which is then cyclized in a subsequent step. sbq.org.brresearchgate.net

Dithiocarbazates, which can be synthesized from hydrazine (B178648) derivatives, CS₂, and a base, can be cyclized with reagents like chloroacetyl chloride to yield the thiadiazole ring. sbq.org.brresearchgate.net

More recently, a direct, one-pot method has been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. This approach involves the coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur (S₈) and a mild base like sodium sulfide (B99878) (Na₂S). nih.govlincoln.ac.uk This methodology is noted for its mild conditions, scalability, and tolerance of a wide range of functional groups. nih.govresearchgate.net

Table 2: Synthesis of 1,3,4-Thiadiazoles from Acylhydrazines

| Acylhydrazine | Sulfur Reagent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylhydrazine | Isothiocyanate | H₂O / Et₃N | 2-Substituted-amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Acylhydrazine | Dithiocarbamate | H₂O / Et₃N | 2-Substituted-amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization represents another important strategy for forming the 1,3,4-thiadiazole ring, particularly from thiosemicarbazone precursors. unipa.it This method involves the use of an oxidizing agent to promote the ring-closing reaction.

A variety of oxidizing agents have been proven effective for this transformation, including ferric chloride (FeCl₃), molecular iodine (I₂), and copper(II) salts. nih.govunipa.itnih.govsbq.org.br For example, the oxidative cyclization of aldehyde thiosemicarbazones with ferric chloride can produce 2-amino-5-aryl-1,3,4-thiadiazoles with yields ranging from 44-91%. sbq.org.br Mechanistic studies suggest that these reactions can proceed through the formation of a radical intermediate. unipa.itsbq.org.br Iodine-mediated oxidative cyclization is another efficient, metal-free method that can be used to synthesize 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazides and aldehydes. organic-chemistry.org

Targeted Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

The specific synthesis of this compound leverages the general principles of thiadiazole formation, adapted for the introduction of the specific methyl and hydrazinyl substituents.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound often begins with precursors that can provide the methyl group at the 5-position and the hydrazinyl group at the 2-position. A common and logical precursor for the C5-methyl group is an acetyl derivative, such as acetic acid or acetyl chloride.

One plausible pathway involves the reaction of thiocarbohydrazide (B147625) with an acetic acid derivative. The cyclization of thiocarbohydrazide with carboxylic acids in the presence of a dehydrating agent like methanesulfonic acid is a known route to 2-hydrazinyl-1,3,4-thiadiazoles. researchgate.net

Alternatively, the synthesis can proceed through an intermediate like 2-amino-5-methyl-1,3,4-thiadiazole. This intermediate is readily synthesized by the cyclization of 1-acetylthiosemicarbazide. nih.gov The amino group could then potentially be converted to a hydrazinyl group through diazotization followed by reduction, although this represents a multi-step process. A more direct approach starts from precursors already containing the necessary hydrazine-like structure.

The reaction between thiosemicarbazide and an appropriate acylating agent is a foundational step in many synthetic routes. The choice of reaction partners is critical for directly assembling the desired substitution pattern on the thiadiazole ring.

Optimization of Reaction Conditions for Enhanced Efficiency

Improving the efficiency of the synthesis of this compound involves careful control over reaction parameters to maximize yield and minimize side products.

Key areas for optimization include the choice of solvent, catalyst, temperature, and reaction time. For acid-catalyzed cyclizations of thiosemicarbazide derivatives, the use of milder dehydrating agents like polyphosphate ester (PPE) can offer advantages over harsher reagents like POCl₃, potentially leading to cleaner reactions and easier purification. encyclopedia.pub

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Acetylthiosemicarbazide |

| 2-Amino-5-aryl-1,3,4-thiadiazole |

| 2-Amino-5-methyl-1,3,4-thiadiazole |

| Acetic acid |

| Acetyl chloride |

| Carbon disulfide |

| Chloroacetyl chloride |

| Dithiocarbamates |

| Dithiocarbazates |

| Ferric chloride |

| Hydrazine |

| Isothiocyanates |

| Methanesulfonic acid |

| Molecular iodine |

| N,N-Dimethylformamide |

| Phosphorus oxychloride |

| Polyphosphate ester |

| Sodium sulfide |

| Thiocarbohydrazide |

| Thiosemicarbazide |

Advanced Functionalization and Derivatization Strategies of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, prized for its structural features that allow for extensive functionalization. The high aromaticity of the 1,3,4-thiadiazole ring provides significant in vivo stability, while the reactive hydrazinyl moiety serves as a key site for derivatization. mdpi.com Advanced strategies focus on modifying both the hydrazinyl group and the substituents on the thiadiazole ring to generate novel compounds with tailored biological activities. These modifications aim to explore new chemical space and enhance interactions with biological targets. The structural versatility allows for the fine-tuning of pharmacological effects, making it a subject of extensive research for drug development. researchgate.net

Modifications of the Hydrazinyl Moiety for Novel Analog Generation

The hydrazinyl group (-NHNH₂) of this compound is a primary target for chemical modification to produce a diverse range of analogs. A predominant strategy is the condensation reaction with various aldehydes and ketones. This reaction readily forms hydrazone (-N-N=CH-) or Schiff base linkages, which are significant pharmacophores known to contribute to a wide spectrum of biological activities. nih.govmdpi.com

The synthesis of these derivatives is often straightforward, sometimes achieved through one-pot procedures where the parent hydrazinyl thiadiazole is reacted with an appropriate carbonyl compound. nih.gov For instance, reacting 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide with a selection of aldehydes or ketones yields novel thiadiazole derivatives bearing hydrazone moieties. nih.gov Similarly, new hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized through condensation reactions with appropriate aldehydes. mdpi.com This approach allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting library of compounds.

The generated hydrazone derivatives have been investigated for a variety of pharmacological activities. Research has shown that these modifications can lead to potent antiplatelet, antimycobacterial, and central nervous system effects. nih.govnih.gov

Table 1: Examples of Novel Analogs from Hydrazinyl Moiety Modification

| Starting Material | Reactant (Aldehyde/Ketone) | Resulting Derivative Class | Reference(s) |

| 2-Hydrazinyl-1,3,4-thiadiazole | Various aromatic aldehydes | Hydrazone / Schiff Base | nih.gov |

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide | Various aldehydes/ketones | Hydrazone-bearing thiadiazoles | nih.gov |

| 2,5-Dihydrazino-1,3,4-thiadiazole | Substituted benzaldehydes | Bis-Schiff bases | pnrjournal.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted aldehydes | Hydrazide-hydrazones | mdpi.com |

Substituent Effects on the Thiadiazole Ring System

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov For the this compound core, modifications at the C5 position (and to a lesser extent, the C2 position) have profound effects on the molecule's pharmacological profile.

Research indicates that replacing the C5-methyl group with a larger aromatic ring can significantly enhance certain biological activities. mdpi.com For example, introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to boost anticancer effects. mdpi.com The efficacy of these compounds is further influenced by the specific chemical nature of substituents on this aromatic ring. mdpi.com For instance, in a series of 1,3,4-thiadiazole derivatives tested against breast cancer cell lines, the compound 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated the strongest anti-proliferative activity. nih.gov This highlights the synergistic effect of specific substituents at both the C2 and C5 positions.

In other studies, it was noted that a methyl group at the C5 position resulted in high diuretic activity compared to compounds with an amino group at the same position. mdpi.com Conversely, another study found that introducing a dichlorophenyl group at the C5 position led to the most potent anti-tubercular activity among the tested compounds. researchgate.net These findings underscore the critical role of the C5 substituent in directing the biological activity of the thiadiazole scaffold.

Table 2: Influence of Thiadiazole Ring Substituents on Biological Activity

| Position | Substituent | Observed Effect/Activity | Reference(s) |

| C5 | Aromatic Ring | Enhanced anticancer effect | mdpi.com |

| C5 | 3-Methoxyphenyl | Strong anti-proliferative activity (in combination with C2 substituent) | nih.gov |

| C5 | Dichlorophenyl | Potent anti-tubercular activity | researchgate.net |

| C5 | Methyl Group | High diuretic activity (compared to NH₂) | mdpi.com |

| C2 | Phenyl, p-tolyl, p-methoxyphenyl | Favorable effect on anticancer activity | nih.gov |

Development of Hybrid Molecules Incorporating this compound

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to generate a single entity with potentially enhanced affinity, dual action, or improved pharmacokinetic properties. The 2-hydrazinyl-1,3,4-thiadiazole scaffold is an excellent platform for developing such hybrids.

Researchers have successfully synthesized hybrid molecules by clubbing the 1,3,4-thiadiazole ring with other heterocyclic systems known for their biological relevance, such as 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), thiazole (B1198619), and pyridine (B92270). mdpi.commdpi.com For example, a series of 2,5-disubstituted-1,3,4-thiadiazoles tethered to 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. mdpi.com

Another approach involves reacting thiadiazole-containing intermediates with other reactive species to form more complex fused or linked heterocyclic systems. The reaction of a 1,3,4-thiadiazole derivative with hydrazonyl chloride in the presence of a base can yield a hybrid molecule containing both a thiadiazole and a thiazole ring. mdpi.com Furthermore, hydrazide-hydrazone derivatives of thiadiazoles have been used as versatile precursors for the synthesis of hybrid molecules incorporating coumarin (B35378) or pyridine rings. mdpi.com These hybrid structures often exhibit synergistic or enhanced biological effects compared to their individual components.

Table 3: Examples of Hybrid Molecules Based on the 1,3,4-Thiadiazole Scaffold

| Thiadiazole Core | Linked Pharmacophore(s) | Resulting Hybrid Class | Reference(s) |

| 2,5-Disubstituted-1,3,4-thiadiazole | 1,2,4-Triazole, 1,3,4-Oxadiazole | Thiadiazole-Triazole/Oxadiazole Hybrids | mdpi.com |

| 1,3,4-Thiadiazole | 1,2,3-Triazole, Thiazole | Triazole-Thiadiazole-Thiazole Hybrids | mdpi.com |

| Hydrazide-hydrazone of thiadiazole | Salicylaldehyde | Thiadiazole-Coumarin Hybrids | mdpi.com |

| Hydrazide-hydrazone of thiadiazole | Active methylene (B1212753) reagents | Thiadiazole-Pyridine Hybrids | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 2 Hydrazinyl 5 Methyl 1,3,4 Thiadiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole and its derivatives. By analyzing the chemical shifts (δ), coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms can be established.

¹H NMR Spectroscopy: In the ¹H NMR spectra of 5-methyl-1,3,4-thiadiazole derivatives, the methyl group protons (CH₃) typically appear as a singlet in the aliphatic region. For instance, in derivatives of piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619), the methyl carbons show singlets around δ 15.37–15.52 ppm. dpkmr.edu.in The protons of the hydrazinyl group (-NH-NH₂) exhibit signals that can vary in chemical shift and may appear as broad singlets due to proton exchange. The NH proton signal, for example, has been observed between 8.5 ppm and 11.5 ppm in related thiosemicarbazones. researchgate.net Aromatic protons in substituted analogs appear in the expected downfield region. For example, in a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, aromatic protons were observed in the range of 7.26-7.65 ppm. derpharmachemica.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the methyl group (CH₃) resonates in the upfield region. The two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring display distinct chemical shifts at lower fields due to the influence of the adjacent sulfur and nitrogen atoms. For example, in some 1,3,4-thiadiazole derivatives, the C-S and C=N carbons of the thiadiazole ring have been observed at approximately 163.77-169.01 ppm and 159.56-162.90 ppm, respectively. dergipark.org.tr

| Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity | Reference Compound Class |

|---|---|---|---|

| CH₃ (Thiadiazole ring) | ~2.5 | Singlet | 2,5-Bis(2-(1-(ferrocenylidene)hydrazinyl)-1,3,4-thiadiazole clockss.org |

| NH (Hydrazinyl) | ~10.88 | Singlet | 2,5-Bis(2-(1-(ferrocenylidene)hydrazinyl)-1,3,4-thiadiazole clockss.org |

| Aromatic Protons | 7.23 - 8.27 | Multiplet | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amines dergipark.org.tr |

| NH (Amide in analog) | ~9.5 | Singlet | 2,5-Disubstituted-1,3,4-thiadiazole derivative derpharmachemica.com |

| Carbon Type | Chemical Shift (δ, ppm) Range | Reference Compound Class |

|---|---|---|

| C-S (Thiadiazole ring) | 163.77 - 169.01 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amines dergipark.org.tr |

| C=N (Thiadiazole ring) | 159.56 - 162.90 | 5-(1-Methyl-2-phenylethenyl)-N-phenyl-1,3,4-thiadiazol-2-amines dergipark.org.tr |

| CH₃ | ~15.4 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives dpkmr.edu.in |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound and its analogs, the IR spectrum reveals key vibrational bands. The N-H stretching vibrations of the hydrazinyl group are typically observed in the region of 3100-3350 cm⁻¹. dpkmr.edu.inderpharmachemica.com The C=N stretching vibration of the thiadiazole ring is found around 1600-1616 cm⁻¹. clockss.org The C-H stretching of the methyl group appears in the 2800-3000 cm⁻¹ range. derpharmachemica.com Other important bands include those for the C-N and C-S bonds within the heterocyclic ring.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference Compound Class |

|---|---|---|

| N-H stretch (Hydrazinyl/Amine) | 3100 - 3350 | 2,5-Disubstituted-1,3,4-thiadiazoles derpharmachemica.com, Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles dpkmr.edu.in |

| C-H stretch (Aromatic/Aliphatic) | 2845 - 3072 | 2,5-Disubstituted-1,3,4-thiadiazoles derpharmachemica.com |

| C=N stretch (Thiadiazole ring) | ~1610 - 1616 | 2,5-Disubstituted-1,3,4-thiadiazoles derpharmachemica.com, Thiadiazole derivatives clockss.org |

| C=C stretch (Aromatic) | ~1596 | Thiadiazole derivatives clockss.org |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. For example, the HR-MS data for a 2-(2-hydrazinyl)thiazole derivative showed a calculated m/z of 304.09940 and a found m/z of 304.09946 for the [M+H]⁺ ion, confirming its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related heterocyclic compounds involve the cleavage of the hydrazinyl group and the rupture of the thiadiazole ring. In the mass spectrum of a 2,5-bis[(butan-2-ylidene)hydrazinyl]-1,3,4-thiadiazole metal complex, fragmentation corresponding to the loss of chlorine atoms and the presence of the [Fe(L)]⁺ fragment were observed. impactfactor.org

| Compound | Ionization Method | Calculated m/z | Found m/z ([M+H]⁺) | Reference |

|---|---|---|---|---|

| Ethyl 4-methyl-2-{(E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}-1,3-thiazole-5-carboxylate | ESI+ | 304.09940 | 304.09946 | researchgate.net |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₅O₃S₂·H₂O |

| Dihedral Angle (Thiadiazole/Benzylidene rings) | 9.6 (3)° |

| Key Torsion Angle (C8—N1—N2—C9) | 174.6 (5)° |

| Intermolecular Interactions | N—H⋯O and O—H⋯N hydrogen bonds |

Source: nih.gov

Pharmacological and Biological Activities of 2 Hydrazinyl 5 Methyl 1,3,4 Thiadiazole Derivatives

Anticonvulsant Activity Profiling

Derivatives of 1,3,4-thiadiazole (B1197879) have been a subject of intensive investigation for their potential as new antiepileptic agents. nih.gov Research has shown that specific substitutions on the thiadiazole ring system can lead to potent anticonvulsant effects.

A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles demonstrated significant anticonvulsant activity in rodent models. arjonline.org The combination of specific aromatic substituents at the 2-position of the thiadiazole ring, along with alkyl substitution on the hydrazine (B178648) moiety, resulted in potent compounds. nih.govnih.gov Notably, the N-methylhydrazine derivative, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, was identified as a powerful anticonvulsant agent, showing comparable efficacy to established drugs like phenytoin (B1677684), phenobarbital, and carbamazepine. nih.govnih.govscilit.com Further studies on substituted 1,3,4-thiadiazoles revealed that 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole also possessed potent anticonvulsant properties in both mice and rats. arjonline.org Structure-activity relationship (SAR) studies indicated that while alkylation of the side chain nitrogen atom maintained potency, aryl substitution or lengthening the chain led to a decrease in activity. nih.gov

| Compound Name | Substitution Pattern | Key Findings | Reference(s) |

| 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | 2-(1-methylhydrazino), 5-(2-biphenylyl) | Potent anticonvulsant activity comparable to standard drugs (phenytoin, phenobarbital, carbamazepine). | nih.gov, nih.gov |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | 2-(aminomethyl), 5-(2-biphenylyl) | Showed potent anticonvulsant activity in rats and mice. | arjonline.org |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | General structure | Anticonvulsant activity is influenced by aromatic substituents at the 2-position and alkyl substitution on the hydrazine group. | nih.gov, arjonline.org |

Antihypertensive and Vasodilator Properties

The 1,3,4-thiadiazole scaffold has also been explored for its cardiovascular effects, with certain derivatives exhibiting notable antihypertensive and vasodilator activities.

Synthetic 2-aryl-5-hydrazino-1,3,4-thiadiazoles were screened for antihypertensive properties. nih.govacs.org It was generally observed that compounds featuring a substituted phenyl ring at the 2-position, particularly with substituents at the ortho position, had higher activity than those with meta or para substitutions or heteroaryl groups. nih.gov The 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent compounds in this series. nih.gov Preliminary investigations suggest that the hypotensive action of these compounds stems from a direct relaxant effect on vascular smooth muscle. nih.gov Further research into related structures, such as 2-aryl-5-guanidino-1,3,4-thiadiazoles, also identified compounds that lower blood pressure in hypertensive rats, acting through a direct vasodilator mechanism. nih.gov In this series, optimal activity was found when the aryl group was a 2-methylphenyl ring. nih.gov

| Compound Series | Key Structural Features | Mechanism of Action | Reference(s) |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | 2-substituted phenyl ring (ortho-substitution preferred) | Direct relaxant effect on vascular smooth muscle. | nih.gov, acs.org |

| 2-Aryl-5-guanidino-1,3,4-thiadiazoles | 2-methylphenyl group on the aryl ring | Direct relaxant effect on vascular smooth muscle. | nih.gov |

Antimicrobial Efficacy

Derivatives of 2-hydrazinyl-1,3,4-thiadiazole are recognized for their broad-spectrum antimicrobial efficacy, demonstrating activity against various bacteria, fungi, and mycobacteria. mdpi.comnih.govnih.gov

Thiadiazole derivatives have shown considerable potential as antibacterial agents. nih.gov A series of 2-(2-hydrazinyl)thiazole derivatives demonstrated encouraging activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tandfonline.comresearchgate.net In another study, a synthesized thiazole (B1198619) derivative, (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile, was particularly effective against E. coli and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. researchgate.net The structure-activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups on an associated phenyl ring enhanced the antimicrobial activity. researchgate.net Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide showed potent activity, mainly against Gram-positive bacteria, with one derivative exhibiting activity against S. aureus strains that was two- to seven-fold greater than the reference drug nitrofurantoin. mdpi.com

| Compound/Series | Target Organisms | Potency (MIC/MBC) | Reference(s) |

| 2-(2-Hydrazinyl)thiazole derivatives | Staphylococcus aureus, Escherichia coli | Showed encouraging antibacterial activity. | tandfonline.com, researchgate.net |

| (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | E. coli, B. subtilis | MIC: 3.9 µg/mL | researchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative 15 | Gram-positive bacteria (S. aureus) | MIC: 1.95–15.62 µg/mL; MBC: 3.91–62.5 µg/mL | mdpi.com |

The antifungal potential of this class of compounds has been evaluated against several pathogenic fungal strains. nih.gov Research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed that they were superior in antifungal potency compared to analogues lacking the C2-hydrazone linkage. nih.gov Two compounds from this series exhibited significantly lower MIC values (7.81 μg/mL and 3.9 μg/mL) against Candida albicans than the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov This enhanced activity is potentially due to increased lipophilicity, which facilitates better penetration of the fungal cell membrane. nih.gov Similarly, certain thiazolyl hydrazine derivatives have demonstrated excellent antifungal activities against various phytopathogenic fungi, with some compounds showing efficacy superior to commercial fungicides. semanticscholar.org Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole also showed increased antifungal activity against Aspergillus species and C. albicans compared to the uncomplexed ligand. nih.gov

| Compound Series | Target Organisms | Potency (MIC) | Key Findings | Reference(s) |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7e) | Candida albicans | 7a: 7.81 µg/mL; 7e: 3.9 µg/mL | Superior potency compared to fluconazole (15.62 µg/mL). | nih.gov |

| Thiazolyl hydrazine derivatives (e.g., 3l) | Botryosphaeria dothidea, Gibberella sanbinetti | 3l: 0.59 µg/mL (B.d.), 0.69 µg/mL (G.s.) | Superior activity compared to commercial fungicides. | semanticscholar.org |

| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus spp., C. albicans | Increased activity | Metal complexation enhances antifungal properties. | nih.gov |

The development of new antimycobacterial agents is a global health priority, and 1,3,4-thiadiazole derivatives have emerged as a promising scaffold. mdpi.comnih.govcbijournal.com Several synthesized 2-hydrazinyl-1,3,4-thiadiazole derivatives were evaluated for their in-vitro anti-mycobacterial activity, with some compounds identified as highly potent. mdpi.com Thiazolylhydrazone derivatives have also been synthesized and tested against Mycobacterium tuberculosis H37Rv, with some showing significant inhibition ranging from 92% to 96% at a concentration of 6.25 µg/ml. nih.gov In another study, acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were developed, and eight of these compounds inhibited the growth of M. tuberculosis with MIC values between 50 and 100 μg/ml. nih.govrsc.org Further research into 2-hydrazinyl thiazole derivatives identified compounds with noticeable inhibitory activity against the H37Rv strain, with MIC values as low as 12.5 µg/mL. researchgate.net

| Compound Series | Target Organism | Activity Measurement | Key Findings | Reference(s) |

| Thiazolylhydrazone derivatives | M. tuberculosis H37Rv | % Inhibition at 6.25 µg/ml | 92% to 96% inhibition. | nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | M. tuberculosis | MIC | 50–100 µg/ml. | nih.gov, rsc.org |

| 2-Hydrazinyl thiazole derivatives | M. tuberculosis H37Rv | MIC | As low as 12.5 µg/mL. | researchgate.net |

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | % Inhibition at 6.25 µg/ml | 69% inhibition. | cbijournal.com |

Anticancer and Antitumor Potential

The 1,3,4-thiadiazole core is a well-established scaffold for the development of novel anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines. mdpi.comnih.govnih.govnih.gov

Research into functionalized arylidene-hydrazinyl-thiazoles has identified compounds with significant cytotoxic potential against various human cancer cell lines. researchgate.net For instance, certain thiazole derivatives profoundly induced apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl-2 family proteins. researchgate.net A synthesized derivative, N-(5-methyl- arjonline.orgnih.govscilit.comthiadiazol-2-yl)-propionamide, demonstrated inhibitory action towards liver (HepG2), leukemia (HL-60), and breast (MCF-7) tumor cells, with IC50 values ranging from 9.4 to 97.6 μg/mL. The HepG2 cells were most sensitive, with an IC50 value of 9.4 μg/mL. dmed.org.ua The anticancer activity of these compounds is often linked to the inhibition of crucial cellular targets like tyrosine kinases or tubulin polymerization. nih.govnih.gov For example, some thiadiazole derivatives act as inhibitors of EGFR and HER-2 phosphorylation. nih.gov

| Compound/Series | Cancer Cell Line(s) | Potency (IC50) | Mechanism of Action | Reference(s) |

| N-(5-methyl- arjonline.orgnih.govscilit.comthiadiazol-2-yl)-propionamide | HepG2 (liver), HL-60 (leukemia), MCF-7 (breast) | 9.4 µg/mL (HepG2), up to 97.6 µg/mL | Antiproliferative activity. | dmed.org.ua |

| Functionalized arylidene-hydrazinyl-thiazoles | BxPC-3 (pancreatic), MOLT-4 (leukemia), MCF-7 (breast) | Reduced cell survival to 23-48% at 10 µM | Induction of apoptosis, increased caspase-3/7 activity. | researchgate.net |

| 1,3,4-Thiadiazole hybrids (Type 32) | HePG-2 (liver), MCF-7 (breast) | 3.31 to 9.31 µM | EGFR inhibition (IC50 of 0.08 and 0.30 µM). | nih.gov |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Moderate activity, with one compound showing 48% inhibition. | Antitumor activity. | mdpi.com |

Anti-inflammatory and Analgesic Effects

Derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov Research has shown that certain synthesized compounds containing the 1,3,4-thiadiazole ring exhibit significant anti-inflammatory and analgesic activities. bohrium.com For instance, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested, demonstrating good analgesic action in the acetic acid-induced writhing test. nih.gov Some of these compounds also showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

In another study, a series of 2-({[5-(3-chloro-2-oxo-4-substituted-phenylazetidin-1-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid and 2-({[5-(4-oxo-2-substituted-phenyl-1,3-thiazolidin-3-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acid derivatives were synthesized. bohrium.com Several of these compounds exhibited significant anti-inflammatory and analgesic activity. bohrium.com Thiazole-based hydrazide derivatives have also been synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing better activity than others based on their substitutions. acs.org Specifically, compounds with hydroxyl groups on the phenyl ring or heterocyclic moieties demonstrated good inhibition of protein denaturation. acs.org

Table 1: Anti-inflammatory and Analgesic Activity of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives

| Compound Series | Test Model | Activity | Key Findings |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test (mice) | Analgesic | Good antalgic action observed. nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema test | Anti-inflammatory | Fair activity reported for some compounds. nih.gov |

| 2-({[5-(substituted-azetidin/thiazolidin-1-yl)-1,3,4-thiadiazol-2-yl]methyl}amino)benzoic acids | In vivo models | Analgesic & Anti-inflammatory | Six compounds showed significant activity. bohrium.com |

| Thiazole-based hydrazide derivatives | Protein denaturation inhibition | Anti-inflammatory | Compounds with hydroxyl or heterocyclic moieties showed good inhibition. acs.org |

Diuretic Activity Assessment

The 1,3,4-thiadiazole core is a known scaffold for designing potent diuretics, with acetazolamide (B1664987) and methazolamide (B1676374) being well-known examples. nuph.edu.ua Studies on substituted 1,3,4-thiadiazoles have shown that the nature of the substituent at the 5-position influences diuretic activity. nih.gov Specifically, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles demonstrated a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. nih.govresearchgate.net

In one study, a series of 5- and 2-thioate derivatives of 1,3,4-thiadiazoles were synthesized and evaluated. nih.govresearchgate.net The highest diuretic activity was observed for a compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. nih.govresearchgate.net Another study on N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids found that N-(5-methyl- mdpi.comnih.govnih.govthiadiazol-2-yl) propionamide (B166681) exhibited the best diuretic effect, significantly increasing daily diuresis in rats. doaj.org

Table 2: Diuretic Activity of this compound Derivatives

| Compound Series | Key Substituent | Diuretic Activity | Reference |

|---|---|---|---|

| 5- and 2-thioate derivatives of 1,3,4-thiadiazoles | 5-methyl | Significant increase in water and electrolyte excretion | nih.govresearchgate.net |

| 5- and 2-thioate derivatives of 1,3,4-thiadiazoles | 5-methyl with p-nitrobenzene at 2-thioate | Highest diuretic activity (0.82) | nih.govresearchgate.net |

| N-(1,3,4-thiadiazol-2-yl)substituted amides | N-(5-methyl-[1,3,4]thiadiazol-2-yl) propionamide | Increased daily diuresis by 2.47 times in rats | doaj.org |

| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives | 5-benzylthio | Found to be among the most active | nuph.edu.ua |

Anti-diabetic Activity

Derivatives of 1,3,4-thiadiazole have emerged as potential candidates for the development of new anti-diabetic agents. nih.govresearchgate.net Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.govnih.gov

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several analogues showed excellent inhibitory activity, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM, which were significantly better than the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM). nih.gov Another study on hydrazine clubbed thiazole derivatives reported potent inhibitory activity against aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). nih.govresearchgate.net The derivatives showed KI values in the nanomolar range for AR and micromolar range for α-GLY. nih.govresearchgate.net

Table 3: Anti-diabetic Activity of this compound Derivatives

| Compound Series | Target Enzyme | Activity (IC50 / KI) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | IC50: 1.10 ± 0.10 to 18.10 ± 0.20 μM | nih.gov |

| Hydrazine clubbed thiazole derivatives | Aldose Reductase (AR) | KI: 5.47 ± 0.53 to 23.89 ± 1.46 nM | nih.govresearchgate.net |

| Hydrazine clubbed thiazole derivatives | α-Glucosidase (α-GLY) | KI: 1.76 ± 0.01 to 24.81 ± 0.15 μM | nih.govresearchgate.net |

| Hydrazine clubbed thiazole derivatives | α-Amylase (α-AMY) | IC50: 4.94–28.17 μM | nih.govresearchgate.net |

Antiviral Activity

The 1,3,4-thiadiazole scaffold is recognized for its potential antiviral properties. mdpi.comnih.gov Derivatives have been synthesized and tested against a variety of plant and human viruses. arkat-usa.orgmdpi.com A series of 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and showed excellent protective activity against Tobacco Mosaic Virus (TMV) in tobacco plants. mdpi.com One compound, E2, had an EC50 value of 203.5 μg/mL, which was better than the commercial agent ningnanmycin. mdpi.com

Other studies have reported the synthesis of 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives, with one compound showing 55% inhibition against TMV. arkat-usa.org Furthermore, 1,3,4-thiadiazole derivatives have been evaluated for their activity against several human viruses, including herpes simplex virus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Table 4: Antiviral Activity of this compound Derivatives

| Compound Series | Virus | Activity | Reference |

|---|---|---|---|

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | EC50 of compound E2 = 203.5 μg/mL | mdpi.com |

| 2-(4-Methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | 55% inhibition | arkat-usa.org |

| 2-Substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | Herpes simplex virus-1, Sindbis virus, Coxsackie virus B4 | Active at 16 μg/mL | nih.gov |

Anti-platelet Aggregation Activity

Hydrazone-containing compounds, including 2-hydrazinyl-1,3,4-thiadiazole derivatives, have been identified as potent anti-platelet agents. mdpi.comnih.gov A study involving newly synthesized 2-hydrazinyl-1,3,4-thiadiazole derivatives demonstrated that some of these compounds exhibited the highest inhibition of the COX enzyme, suggesting their potential as anti-platelet aggregation agents. mdpi.com The in-vitro anti-platelet aggregation assay was conducted using a turbidimetric method. mdpi.com

Other Notable Biological Activities

Beyond the activities detailed above, derivatives of this compound have shown promise in other therapeutic areas. The 1,3,4-thiadiazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov

Some 2-hydrazinyl-1,3,4-thiadiazole derivatives have been evaluated for their in-vitro anti-mycobacterial activity, with some compounds being identified as highly potent. mdpi.com Additionally, the 1,3,4-thiadiazole ring system is a core component in various compounds with anti-cancer properties, and its derivatives have been shown to inhibit cancer cell growth through various mechanisms. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Hydrazinyl 5 Methyl 1,3,4 Thiadiazole Derivatives

Correlating Structural Modifications with Biological Response

The biological activity of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives is significantly influenced by structural modifications. The core 1,3,4-thiadiazole (B1197879) ring is a key pharmacophore, and its derivatives have shown a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijpsonline.comnih.gov

The hydrazinyl moiety at the 2-position is a critical component for various biological activities. For instance, derivatives of 2-hydrazinyl-1,3,4-thiadiazole have demonstrated anti-platelet aggregation activity, which is linked to the inhibition of the cyclooxygenase (COX) enzyme. mdpi.com Furthermore, modifications of the hydrazinyl group, such as the formation of hydrazones, are a common strategy to enhance biological effects.

The methyl group at the 5-position also plays a crucial role in determining the efficacy and selectivity of these compounds. Studies on related 1,3,4-thiadiazole derivatives have shown that the nature of the substituent at the 5-position can significantly impact biological outcomes. For example, a methyl group at this position has been associated with high diuretic activity in some derivatives when compared to an amino group. mdpi.com In the context of antiviral activity against Hepatitis B Virus (HBV), the substitution of a methyl group at the 5th position, along with the replacement of a sulfide (B99878) group with a sulfinyl group, was found to increase the inhibition of HBV DNA. mdpi.com

The following table summarizes the biological activities of some 2-hydrazinyl-1,3,4-thiadiazole derivatives with various substitutions, illustrating the impact of structural modifications on their biological response.

| Compound Series | Modification | Biological Activity | Reference |

| 2-Hydrazinyl-1,3,4-thiadiazole derivatives | Formation of hydrazones | Anti-platelet aggregation (COX inhibition) | mdpi.com |

| 2-Hydrazinyl-1,3,4-thiadiazole derivatives | Various substitutions | Anti-mycobacterial | mdpi.com |

| 5-substituted 1,3,4-thiadiazoles | Methyl group at C5 | High diuretic activity | mdpi.com |

| 5-substituted 1,3,4-thiadiazoles | Methyl group at C5 and sulfinyl group | Increased anti-HBV activity | mdpi.com |

Role of the Hydrazinyl Moiety in Specific Biological Activities

The hydrazinyl moiety at the 2-position of the 1,3,4-thiadiazole ring is a key determinant of the biological activity of these compounds. This functional group is often involved in crucial interactions with biological targets.

For instance, in a series of 2-hydrazinyl-1,3,4-thiadiazole derivatives, the hydrazone linkage formed from the hydrazinyl group was found to be important for anti-platelet activity through the inhibition of the COX enzyme. mdpi.com This suggests that the hydrazinyl moiety can act as a linker to other chemical groups that enhance the binding affinity to the active site of the enzyme.

Furthermore, 2-hydrazinyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-mycobacterial properties, indicating the importance of this moiety in the development of new anti-tuberculosis agents. mdpi.com The ability of the hydrazinyl group to form various Schiff bases and other derivatives allows for the fine-tuning of the molecule's properties to achieve desired biological effects. The versatility of the hydrazinyl group makes it a valuable component in the design of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.

Influence of the Methyl Group at Position 5 on Efficacy and Selectivity

Research on various 1,3,4-thiadiazole derivatives has highlighted the importance of the substituent at the 5-position. For example, a study on diuretic agents showed that compounds with a methyl group at the 5th position exhibited higher diuretic activity compared to those with an amino group at the same position. mdpi.com This indicates that even a small alkyl group like methyl can have a profound impact on the pharmacological properties.

In another study focusing on anti-HBV agents, the substitution of a methyl group at the 5th position, in combination with other modifications, was found to enhance the inhibitory activity against HBV DNA. mdpi.com These findings underscore the role of the 5-methyl group in modulating the potency and potentially the selectivity of these compounds towards specific biological targets. The presence of the methyl group can affect the molecule's lipophilicity, steric profile, and electronic properties, all of which are crucial for its interaction with biological macromolecules.

Electronic and Steric Factors Governing Receptor Interactions

The interaction of this compound derivatives with their biological targets is governed by a combination of electronic and steric factors. The 1,3,4-thiadiazole ring itself is an electron-deficient system, which influences its ability to participate in various non-covalent interactions. mdpi.com

The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the active site of an enzyme or a receptor. The formation of hydrazones from the hydrazinyl group introduces an azomethine group (-N=CH-), which can further participate in hydrogen bonding and hydrophobic interactions. mdpi.com

The methyl group at the 5-position, although small, contributes to the steric bulk of the molecule. This can influence the orientation of the compound within a binding pocket, potentially leading to enhanced selectivity for a particular target. The electronic effect of the methyl group is that of a weak electron-donating group, which can subtly modulate the electron density of the thiadiazole ring and affect its interaction with the receptor.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound derivatives are diverse and depend on the specific structural features of the molecule and the biological target being considered. The 1,3,4-thiadiazole scaffold is known to interact with a variety of enzymes and receptors. mdpi.com

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Cyclooxygenase)

Carbonic Anhydrase Inhibition:

The 1,3,4-thiadiazole ring is a key structural feature in several known carbonic anhydrase (CA) inhibitors. nih.govnih.govsemanticscholar.org CAs are metalloenzymes that play a crucial role in various physiological processes. nih.gov Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are well-known for their potent CA inhibitory activity. nih.gov Although this compound itself is not a sulfonamide, its derivatives can be designed to target CAs. The inhibition mechanism typically involves the coordination of the sulfonamide group or other zinc-binding groups to the zinc ion in the active site of the enzyme. A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent inhibitors of mitochondrial CA isoforms VA and VB. nih.gov

Cyclooxygenase Inhibition:

The hydrazinyl moiety of this compound is a precursor to hydrazones, which have been implicated in the inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX enzymes are key to the inflammatory pathway. The anti-platelet activity of some 2-hydrazinyl-1,3,4-thiadiazole derivatives has been attributed to their ability to inhibit COX. mdpi.com The mechanism of inhibition likely involves the binding of the derivative to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. The specific interactions would depend on the nature of the substituents on the hydrazone.

Receptor Binding and Modulation

The ability of this compound derivatives to act on various receptors is an area of active research. The diverse biological activities reported for 1,3,4-thiadiazoles suggest that they can interact with a range of receptor types. For instance, certain 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase, suggesting a potential role in cancer and neurodegenerative diseases. nih.gov The binding of these compounds to the SIRT2 active site was rationalized through molecular docking studies. nih.gov While this study was not on a 2-hydrazinyl derivative, it demonstrates the potential of the 5-substituted 1,3,4-thiadiazole scaffold to interact with specific receptors. The hydrazinyl group at the 2-position of the target compound offers a handle for creating derivatives that could be tailored to bind to specific receptors.

Cellular Pathway Interference

Derivatives of this compound have been the subject of research to understand how they exert their biological effects at a cellular level. These investigations have revealed that their mechanism of action often involves interference with crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The structural modifications of the parent compound have led to derivatives with varying degrees of potency and selectivity towards different cellular targets.

One of the key mechanisms identified for derivatives of this scaffold is the inhibition of protein tyrosine phosphatases. Specifically, a series of S-acetophenylhydrazones of 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) were designed and evaluated as inhibitors of the Src homology region 2 domain-containing phosphatase 2 (SHP2). bohrium.com SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Its aberrant activation is linked to various cancers. In this study, the compound (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide emerged as a potent SHP2 inhibitor. bohrium.com This inhibition of SHP2 suggests a direct interference with cellular signaling cascades that are dependent on this phosphatase for their propagation.

The anti-proliferative effects of these compounds have been demonstrated across various cancer cell lines. For instance, the aforementioned SHP2 inhibitor also exhibited cytotoxicity against human breast cancer (MCF-7) cells. bohrium.com Further studies with this compound on MCF-7 cells revealed its ability to reduce cell survival and inhibit cell migration, indicating its potential to interfere with pathways related to metastasis. bohrium.com

Another derivative, N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamide, has also been investigated for its anticancer properties. This compound displayed cytotoxic effects against a panel of human tumor cell lines, including liver (HepG2), breast (MCF-7), lung (A549), cervical (KB-3.1), and leukemia (HL-60) cells. mdpi.com The varying sensitivity of these cell lines to the compound suggests that its mechanism of action may be influenced by the specific genetic and signaling background of the cancer cells. The study highlighted that the HepG2 hepatocarcinoma cells were particularly sensitive to this derivative. mdpi.com

The broader class of 1,3,4-thiadiazole derivatives, to which this compound belongs, is known to interfere with a wide array of cellular pathways. These include the inhibition of various protein kinases, which are central to many signaling pathways controlling cell growth and survival. For example, some 1,3,4-thiadiazole derivatives have been identified as inhibitors of Abl tyrosine kinase and the Akt signaling pathway. nih.govdrugbank.com The inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. nih.gov

Furthermore, the induction of apoptosis is a common mechanistic outcome for many thiadiazole derivatives. This can be triggered through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and the activation of caspases. researchgate.net Some derivatives have also been shown to arrest the cell cycle at different phases, such as G1/S or G2/M, thereby halting cell division. nih.govnih.gov The formation of Schiff bases from the hydrazinyl group of 2-hydrazinyl-1,3,4-thiadiazole derivatives can also lead to compounds that induce apoptosis, sometimes through the overexpression of tumor suppressor proteins like p53. nih.gov

The following tables summarize the reported cellular pathway interference and cytotoxic activities of selected derivatives of this compound.

Table 1: Cellular Pathway Interference of this compound Derivatives

| Derivative | Target/Pathway | Observed Effect | Cell Line(s) |

|---|---|---|---|

| (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | SHP2 Phosphatase | Inhibition of SHP2 activity | - |

| (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | Cell Migration | Inhibition of wound closure | MCF-7 |

Table 2: In Vitro Cytotoxicity of N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamide

| Cell Line | Tissue of Origin | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Liver Carcinoma | 9.4 |

| HL-60 | Leukemia | - |

| MCF-7 | Breast Adenocarcinoma | 97.6 |

| A549 | Lung Carcinoma | >100 |

| KB-3.1 | Cervical Carcinoma | >100 |

| HEK293 | Non-tumor (Embryonic Kidney) | 89.6 |

Data sourced from Finiuk et al. (2023). mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide |

| N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)propionamide |

| (5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-ylsulfanyl)acetic acid hydrazide |

| p53 |

Computational Chemistry and Molecular Modeling Applications for 2 Hydrazinyl 5 Methyl 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net These methods allow for the determination of molecular geometries, charge distributions, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical studies on related 1,3,4-thiadiazole structures reveal how different substituents on the thiadiazole ring influence the electronic landscape of the molecule. researchgate.net For instance, the introduction of various functional groups can alter the electron density on the heterocyclic ring, affecting its reactivity and interaction with other molecules. The HyperChem program has been utilized for theoretical studies on related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives to predict their structure and properties. jmchemsci.com These calculations help in understanding the fundamental aspects of the molecule's behavior, which is essential for designing new compounds with desired characteristics. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about binding affinity and interaction patterns. This method is extensively used to screen and design derivatives of 2-hydrazinyl-1,3,4-thiadiazole for various therapeutic targets. nih.govnih.gov

Derivatives of the core thiadiazole and hydrazinyl-thiazole structures have been docked against a wide array of enzymes implicated in different diseases. For example, studies have shown that hydrazinyl-thiazole derivatives can act as inhibitors of α-amylase, an enzyme involved in diabetes. researchgate.net Docking simulations revealed that these compounds bind effectively to the active site of α-amylase, with interactions often surpassing those of standard drugs like acarbose (B1664774). researchgate.net Similarly, various 1,3,4-thiadiazole derivatives have been evaluated as potential antimicrobial agents by docking them into the active site of enzymes like dihydropteroate (B1496061) synthase from S. aureus and E. coli. tandfonline.com These simulations demonstrate that the compounds can form stable complexes through hydrogen bonding and hydrophobic interactions within the enzyme's active site. tandfonline.com

The versatility of the thiadiazole scaffold is further highlighted by its application in cancer research, where derivatives have been docked against targets such as Epidermal Growth Factor Receptor (EGFR), Aromatase (ARO), and Histone Deacetylases (HDACs). researchgate.netajol.info The insights from these docking studies are crucial for structure-activity relationship (SAR) analysis, guiding the synthesis of new compounds with improved inhibitory activity. nih.gov

Table 1: Molecular Docking Studies of Thiadiazole and Hydrazinyl-Thiazole Derivatives

| Derivative Class | Protein Target | Disease Area | Key Findings | Reference |

|---|---|---|---|---|

| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | α-Amylase | Diabetes | Compounds exhibited excellent inhibition, with docking scores better than the standard drug acarbose. | researchgate.net |

| 1,3,4-Thiadiazole sulfa-azo derivatives | Dihydropteroate synthase (DHPS) | Bacterial Infection | Compounds formed stable complexes with DHPS via hydrogen bonding and hydrophobic interactions. | tandfonline.com |

| Hydrazinyl-thiazole derivatives | EGFR and Aromatase (ARO) | Cancer | Compound 5j showed dual inhibitory effects on both EGFR and ARO enzymes. | researchgate.net |

| Piperidine-bearing hydrazinyl-thiazole derivatives | Aldose reductase (AR), α-glycosidase (α-GLY), α-amylase (α-AMY) | Diabetes | Derivatives showed promising inhibitory properties against all three diabetes-related enzymes. | nih.gov |

| 1,2,4-Thiadiazole derivatives | Histone Deacetylase (HDAC) | Cancer | Designed compounds showed good binding affinity for HDAC enzymes in silico. | ajol.info |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been applied to study thiazole (B1198619) and thiadiazole derivatives to understand the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking. ajol.infonih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole derivatives, 2D and 3D-QSAR models have been developed to predict their potency as anticancer and antileishmanial agents. researchgate.netresearchgate.net

In a typical QSAR study, a dataset of compounds with known activities is used to generate a model based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For a series of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives with antileishmanial activity, models were developed using Multiple Linear Regression (MLR), Non-Linear Regression (RNLM), and Artificial Neural Networks (ANN). researchgate.net These models showed good predictive power, with high correlation coefficients for both internal and external validation sets. researchgate.net Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors identified key molecular descriptors that influence their anti-inflammatory activity. laccei.org Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, saving time and resources. researchgate.net

Table 2: QSAR Modeling for Thiadiazole and Thiazole Derivatives

| Derivative Class | Biological Activity | Modeling Technique | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| (5-Nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives | Antileishmanial | MLR, RNLM, ANN | Generated models showed good statistical quality (R > 0.75, Rtest > 0.80) for predicting activity. | researchgate.net |

| Thiazole derivatives | 5-Lipoxygenase (5-LOX) Inhibition | 2D-QSAR (MLR) | The model showed good correlation (R=0.626) and identified key molecular descriptors influencing activity. | laccei.org |

| 1,3,4-Thiadiazole derivatives | Anticancer | 2D-QSAR | A quantitative relationship was established between the structure and anticancer activity of 112 derivatives. | researchgate.net |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

The success of a drug candidate depends not only on its efficacy (pharmacodynamics) but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile (pharmacokinetics). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics. rjptonline.org

For various thiadiazole and thiazole derivatives, ADMET properties are commonly evaluated using computational models. nih.govresearchgate.net One of the most frequently used guidelines is Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. researchgate.net Studies on 2-(2-hydrazinyl)thiazole derivatives designed as antimycobacterial agents showed that the compounds possessed drug-like molecular features according to this rule. researchgate.net In silico ADMET predictions for other thiazole and thiadiazine derivatives have been used to evaluate their potential as antimicrobial agents, assessing parameters like aqueous solubility, blood-brain barrier penetration, and potential toxicity. ajol.inforesearchgate.net This early-stage filtering helps to de-risk drug development by weeding out compounds that are likely to fail later due to poor pharmacokinetic properties. rjptonline.org

Future Research Directions and Therapeutic Prospects of 2 Hydrazinyl 5 Methyl 1,3,4 Thiadiazole

Design and Synthesis of Next-Generation Analogs with Improved Profiles

The future development of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hinges on the strategic design and synthesis of next-generation analogs. The hydrazinyl moiety at the C2 position is a prime site for chemical modification, allowing for the creation of extensive libraries of derivatives, most notably Schiff bases. ijpcbs.commdpi.com The synthesis of these analogs, often achieved through condensation with various aromatic aldehydes, is crucial for establishing robust Structure-Activity Relationships (SAR). researchgate.net

Research has demonstrated that substitutions on the 1,3,4-thiadiazole (B1197879) ring significantly influence biological activity. For instance, the introduction of an aromatic ring at the C5 position has been shown to enhance anticancer effects. nih.gov SAR studies have revealed that the nature and position of substituents on linked aromatic rings can dramatically alter the therapeutic potency of these compounds. nih.gov For example, in the context of anticonvulsant activity, specific aryl groups at the C2 position combined with alkyl substitutions on the hydrazine (B178648) group led to potent compounds. nih.gov Similarly, for antimicrobial applications, the formation of hydrazones (a type of Schiff base) from 2-hydrazinyl-1,3-thiazole derivatives proved superior in antifungal potency compared to analogs lacking this linkage, a finding attributed to increased lipophilicity which may enhance penetration of the fungal cell membrane. nih.gov

Future design strategies should focus on:

Systematic modification: Creating series of analogs by varying substituents on aryl rings attached to the hydrazone linkage to optimize properties like solubility, target affinity, and metabolic stability.

Bioisosteric replacement: Replacing the methyl group at the C5 position with other functional groups to explore effects on pharmacokinetics and pharmacodynamics.

Hybrid molecule design: Fusing the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-action therapeutic effects. nih.gov

| Scaffold/Derivative Class | Modification Site | Observed Impact on Activity | Potential Therapeutic Area |

|---|---|---|---|

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Alkyl substitution on hydrazine | Increased anticonvulsant potency | Neurology (Anticonvulsants) |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Formation of hydrazone linkage | Superior anti-Candida activity | Infectious Disease (Antifungals) |

| 2,5-disubstituted 1,3,4-thiadiazoles | Aromatic ring at C5 position | Enhanced anticancer effect | Oncology |

| Schiff Bases of 1,3,4-thiadiazole | Electron-withdrawing groups on aryl ring | Increased antibacterial activity | Infectious Disease (Antibacterials) |

Exploration of Novel Therapeutic Applications

Derivatives of the 2-hydrazinyl-1,3,4-thiadiazole scaffold have demonstrated a remarkably broad spectrum of biological activities, suggesting a wealth of untapped therapeutic potential. mdpi.com While much research has focused on antimicrobial and anticancer applications, future work should systematically explore other promising areas.

The core 1,3,4-thiadiazole nucleus is a key feature in numerous drugs and is associated with diverse pharmacological effects, including anti-inflammatory, antiviral, antidepressant, and diuretic properties. mdpi.com Specifically, derivatives of 2-hydrazinyl-1,3,4-thiadiazole have shown significant potential in several key areas:

Anticonvulsant Activity: A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles exhibited potent anticonvulsant effects in animal models, comparing favorably to standard drugs like phenytoin (B1677684) and phenobarbital. nih.govscilit.com

Antimycobacterial and Anti-platelet Activity: Certain 2-hydrazinyl-1,3,4-thiadiazole derivatives have been identified as highly potent anti-mycobacterial agents. mdpi.com The hydrazone group within these molecules is also associated with potent anti-platelet aggregation activity through the inhibition of the COX enzyme. mdpi.com

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of thiadiazole derivatives against various cancer cell lines, including breast (MCF-7), colon (LoVo), and hepatocellular carcinoma (HePG-2). nih.govnih.govresearchgate.net The mechanism often involves interference with DNA replication, as the thiadiazole ring can act as a bioisostere of pyrimidine (B1678525). nih.gov

Antimicrobial Activity: The synergistic combination of the 1,3,4-thiadiazole ring and a Schiff base moiety has been shown to produce compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpcbs.comjocpr.com

Future research should aim to screen libraries of this compound derivatives against a wider range of biological targets to uncover novel therapeutic uses, such as in neurodegenerative diseases, metabolic disorders, or inflammatory conditions.

Integration of Advanced Synthetic Methodologies for Sustainable Production

To facilitate the exploration and eventual commercialization of this compound derivatives, the development of sustainable and efficient synthetic methods is paramount. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. Modern synthetic chemistry offers several green and advanced methodologies applicable to this scaffold.

Key sustainable approaches include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow for the construction of complex molecules like hydrazinyl-thiazole derivatives from three or more starting materials in a single step. tandfonline.com This approach significantly improves efficiency, reduces waste, and simplifies purification processes.

Green Solvents: Utilizing environmentally benign solvents such as ethanol (B145695), water, or combinations thereof can drastically reduce the environmental impact of synthesis. tandfonline.com Research has demonstrated the successful synthesis of 2-(2-hydrazinyl) thiazole (B1198619) derivatives in an ethanol-water mixture. tandfonline.com

Novel Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of related heterocyclic compounds, catalysts like nano-sized graphene oxide (GO) have been employed effectively in eco-friendly solvents like ethanol at room temperature. researchgate.net

By integrating these advanced methodologies, the production of this compound and its analogs can become more cost-effective, scalable, and environmentally friendly, thereby accelerating the drug discovery and development pipeline.

Preclinical Development and Translational Research Initiatives

Translating the promising in vitro activity of this compound analogs into clinical candidates requires a robust preclinical development program. This involves a multi-faceted approach to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds.

Essential preclinical studies include:

In Vitro Evaluation: Initial screening involves assessing the biological activity of synthesized compounds against specific targets. For example, derivatives have been tested for their cytotoxic effects on cancer cell lines such as MDA-MB-231 and HeLa, with some showing significant antiproliferative activity. semanticscholar.org Antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. mdpi.com

Molecular Modeling and Docking: Computational studies are crucial for predicting how these compounds interact with their biological targets. Molecular docking has been used to investigate the binding of hydrazinyl-thiazole derivatives to enzymes like EGFR and ARO in cancer research, and to lanosterol (B1674476) C14α-demethylase for antifungal activity. nih.govresearchgate.net These studies help in understanding the mechanism of action and in prioritizing compounds for further testing.

In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be evaluated in animal models. For instance, the anticonvulsant properties of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were confirmed in rat models, where potent compounds were identified that lacked sedative side effects. nih.gov Toxicity is also a critical component, with models like Daphnia magna being used to assess the general toxicity of new thiadiazole derivatives. nih.gov

A structured preclinical pipeline will be essential to identify the most promising derivatives of this compound for progression into clinical trials.

| Compound Class | Preclinical Model/Assay | Finding | Reference |

|---|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | In Vitro Cytotoxicity (MDA-MB-231 cells) | Significant antiproliferative activity (IC50: 3.92 µg/mL) | semanticscholar.org |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | In Vivo Anticonvulsant (Rat model) | Potent activity, comparable to standard drugs | nih.gov |